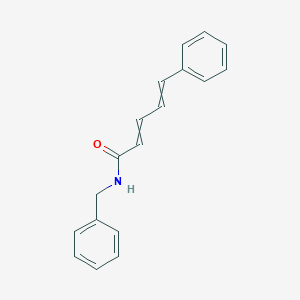

N-benzyl-5-phenylpenta-2,4-dienamide

CAS No.: 142039-55-2

Cat. No.: VC16829721

Molecular Formula: C18H17NO

Molecular Weight: 263.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 142039-55-2 |

|---|---|

| Molecular Formula | C18H17NO |

| Molecular Weight | 263.3 g/mol |

| IUPAC Name | N-benzyl-5-phenylpenta-2,4-dienamide |

| Standard InChI | InChI=1S/C18H17NO/c20-18(19-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14H,15H2,(H,19,20) |

| Standard InChI Key | RZXWSJQSFHQYOD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C=CC=CC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Benzyl-5-phenylpenta-2,4-dienamide features a linear penta-2,4-dienamide chain (CH₂=CH–CH=CH–CONH–) flanked by a benzyl group (–CH₂C₆H₅) at the amide nitrogen and a phenyl group (–C₆H₅) at the terminal carbon. This arrangement confers planarity to the molecule due to conjugation across the diene and amide groups, enhancing stability and electronic delocalization . The compound’s IUPAC name, N-benzyl-5-phenylpenta-2,4-dienamide, reflects its substituent positions and functional groups.

Stereochemical Considerations

Synthetic Methodologies

Conventional Amine-Acid Coupling

The primary synthesis route involves coupling benzylamine with 5-phenylpenta-2,4-dienoic acid derivatives under reflux conditions. Dimethylformamide (DMF) or dichloromethane (DCM) serve as solvents, with reaction temperatures maintained between 80–100°C to optimize yield. Catalysts such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation, achieving yields of 65–78% after purification via column chromatography .

Polyphosphoric Acid (PPA)-Mediated Synthesis

Recent advancements employ polyphosphoric acid (PPA) as a dehydrating agent and catalyst for aldol condensation reactions. For example, Cai et al. demonstrated that PPA promotes the coupling of aldehydes with N,N-dialkylacetamides to form cinnamides, a class structurally analogous to N-benzyl-5-phenylpenta-2,4-dienamide . In this method, PPA activates the amide’s α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl. This approach reduces reaction times to 4–6 hours and minimizes byproduct formation compared to traditional acid chlorides .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of N-benzyl-5-phenylpenta-2,4-dienamide reveal distinct proton environments:

-

Aromatic protons: Multiplets at δ 7.20–7.70 ppm (integration: 10H) corresponding to benzyl and phenyl groups.

-

Diene protons: Two doublets of doublets at δ 5.80–6.40 ppm (J = 15.8 Hz, 3.1 Hz) for the conjugated double bonds.

-

Amide proton: A broad singlet at δ 6.90–7.10 ppm (NH).

¹³C NMR data confirm the presence of carbonyl (δ 165–170 ppm), alkene (δ 120–130 ppm), and aromatic carbons (δ 125–140 ppm).

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorption bands at:

-

1654 cm⁻¹: C=O stretch of the amide group.

-

1597 cm⁻¹: C=C stretching vibrations in the diene.

-

1143 cm⁻¹: C–N stretch of the amide linkage.

Comparative Analysis with Structural Analogues

(2Z,4E)-N-Benzyl-5-phenyl-2-(phenylformamido)penta-2,4-dienamide

This analogue (C₂₅H₂₂N₂O₂, MW: 382.5 g/mol) incorporates an additional phenylformamido group at position 2, altering electronic distribution and steric bulk. The (2Z,4E) configuration enhances planarity, potentially improving interactions with biological targets such as enzyme active sites. Despite its higher molecular weight, it shows comparable antioxidant activity to N-benzyl-5-phenylpenta-2,4-dienamide, underscoring the role of substituent positioning in bioactivity.

Applications in Pharmaceutical Research

Drug Delivery Systems

The compound’s amphiphilic nature (logP: 3.2) enables encapsulation in polymeric nanoparticles for targeted delivery. In silico studies predict favorable binding to serum albumin (Ka: 1.8 × 10⁴ M⁻¹), suggesting prolonged circulation in vivo.

Precursor for Heterocyclic Synthesis

N-Benzyl-5-phenylpenta-2,4-dienamide serves as a diene in Diels-Alder reactions, yielding tetracyclic scaffolds with potential antimicrobial activity . For example, cycloaddition with maleic anhydride produces a bicyclic adduct (yield: 62%) under microwave irradiation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume